molecular formula C18H17N3O3 B4506367 N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

Cat. No.: B4506367
M. Wt: 323.3 g/mol
InChI Key: STDONOGDZZWBBW-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative.

    Introduction of the N-methyl group: This can be done through methylation reactions using reagents like methyl iodide.

    Final coupling with N-phenylacetamide: This step involves the reaction of the intermediate with N-phenylacetamide under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies showing promising results in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane of pathogens. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide can be compared with other oxadiazole derivatives, such as:

    2-methyl-4-nitro-1H-imidazole: Known for its antimicrobial properties.

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Studied for its potential as an energetic material.

    1-benzo[1,3]dioxol-5-yl derivatives: Investigated for their anticancer activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-19-18(24-20-13)15-10-6-7-11-16(15)23-12-17(22)21(2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDONOGDZZWBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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